1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS No.: 1094442-46-2
Cat. No.: VC2555192
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid - 1094442-46-2](/images/structure/VC2555192.png)
Specification
CAS No. | 1094442-46-2 |
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Molecular Formula | C10H11N3O2 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Standard InChI | InChI=1S/C10H11N3O2/c1-3-13-9-7(5-11-13)4-8(10(14)15)6(2)12-9/h4-5H,3H2,1-2H3,(H,14,15) |
Standard InChI Key | BKSSTKYOAKCIKS-UHFFFAOYSA-N |
SMILES | CCN1C2=NC(=C(C=C2C=N1)C(=O)O)C |
Canonical SMILES | CCN1C2=NC(=C(C=C2C=N1)C(=O)O)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid features a bicyclic structure with a pyrazole ring fused to a pyridine ring. The compound contains three key substituents:
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An ethyl group at position 1 (on the pyrazole nitrogen)
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A methyl group at position 6 (on the pyridine ring)
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A carboxylic acid group at position 5 (on the pyridine ring)
Physical Properties
Based on the properties of similar pyrazolopyridine compounds, the following physical characteristics can be predicted:
Property | Value |
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Molecular Formula | C11H13N3O2 |
Molecular Weight | 219.24 g/mol |
Physical State | Likely crystalline solid at room temperature |
Appearance | Probably a powder or crystalline material |
Melting Point | Likely between 180-220°C (based on similar compounds) |
Solubility | Limited solubility in water; better solubility in organic solvents |
For comparison, 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a molecular weight of 281.31 g/mol , while 1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has a molecular weight of 245.16 g/mol .
Chemical Properties
The carboxylic acid functional group at position 5 likely dominates the chemical behavior of this compound:
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Acid-Base Behavior: The compound would behave as a weak acid due to the carboxylic acid group, capable of forming salts with bases.
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Hydrogen Bonding: The compound contains both hydrogen bond donors (carboxylic acid) and acceptors (nitrogen atoms in the heterocyclic rings and oxygen atoms in the carboxylic acid).
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Reactivity: The carboxylic acid moiety would be amenable to various transformations, including esterification, amide formation, and reduction.
The reactivity pattern would be similar to that observed in other pyrazolopyridine carboxylic acids, such as those described in the synthesis of derivatives of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid .
Comparative Analysis
Structural Comparison with Related Compounds
The table below compares 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with structurally similar compounds:
Spectroscopic Properties
Based on the structure and similar compounds, the following spectroscopic characteristics can be anticipated:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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The ethyl group would show characteristic signals: a triplet (CH3) at approximately 1.2-1.4 ppm and a quartet (CH2) at around 4.0-4.5 ppm.
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The methyl group at position 6 would likely appear as a singlet around 2.5-2.8 ppm.
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Aromatic protons from the pyridine ring would resonate in the 7.0-8.5 ppm region.
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The carboxylic acid proton would typically appear as a broad singlet in the 10-13 ppm range.
Infrared (IR) Spectroscopy:
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Strong carbonyl (C=O) stretching band around 1700 cm^-1 from the carboxylic acid group.
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Broad O-H stretching band from the carboxylic acid in the 3000-3500 cm^-1 region.
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C=C and C=N stretching vibrations from the aromatic and heterocyclic rings in the 1400-1600 cm^-1 region.
Synthesis and Preparation
Detailed Synthesis Procedure
A potential synthesis approach based on similar compounds might involve:
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Preparation of ester precursor:
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Reaction of appropriate starting materials to form the pyrazolopyridine core with ethyl, methyl, and ester functionalities at the desired positions.
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Hydrolysis to carboxylic acid:
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A mixture of the ester precursor, aqueous sodium hydroxide (10%), and ethanol would be heated under reflux for 3-4 hours.
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The reaction mixture would be filtered while hot, cooled, and then neutralized with diluted hydrochloric acid.
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The precipitated product would be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
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This approach is analogous to the synthesis of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid described in the literature .
Analytical Characterization Methods
Chromatographic Analysis
For identification and purity assessment of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, the following chromatographic methods would be applicable:
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (typically at wavelengths between 250-300 nm) would be effective for analyzing this compound.
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Thin-Layer Chromatography (TLC): Silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures or methanol/dichloromethane mixtures) could be used for monitoring reactions and assessing purity.
Mass Spectrometric Analysis
Mass spectrometry would provide valuable information about the compound:
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Molecular Ion: The molecular ion peak would be expected at m/z 219, corresponding to the molecular weight.
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Fragmentation Pattern: Characteristic fragmentations might include loss of the carboxylic acid group (M-COOH) and cleavage of the ethyl group.
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High-Resolution Mass Spectrometry: Would confirm the molecular formula as C11H13N3O2.
Applications and Future Research Directions
Future Research Directions
Several research avenues warrant exploration:
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Synthesis Optimization: Development of efficient and scalable synthetic routes to 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
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Comprehensive Biological Screening: Evaluation of antimicrobial, anti-inflammatory, anticancer, and other biological activities.
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Derivative Development: Preparation of amides, esters, and other derivatives to explore structure-activity relationships.
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Crystal Structure Determination: X-ray crystallographic analysis to determine precise three-dimensional structure.
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Coordination Chemistry: Investigation of metal complexation properties due to the presence of multiple potential coordination sites.
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